1-Allyl-5-ethyl-5-phenylbarbituric acid
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Overview
Description
1-Allyl-5-ethyl-5-phenylbarbituric acid, commonly known as Barbital, is a barbiturate drug that was first synthesized in 1902. It is a white crystalline powder that is soluble in water and has sedative and hypnotic properties. Barbital has been widely used in the past as a sleeping pill and an anesthetic, but its use has declined due to the development of safer and more effective drugs.
Mechanism Of Action
Barbital acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, Barbital reduces the activity of neurons in the brain, leading to sedation and sleep.
Biochemical And Physiological Effects
Barbital has a number of biochemical and physiological effects. It reduces the activity of neurons in the brain, leading to sedation and sleep. It also reduces the activity of the respiratory system, leading to a decrease in breathing rate and depth. Barbital can also cause muscle relaxation and a decrease in blood pressure.
Advantages And Limitations For Lab Experiments
The advantages of using Barbital in lab experiments include its well-established sedative and hypnotic properties, which make it a useful tool for studying sleep and the effects of sedatives on the brain. However, the use of Barbital is limited by its potential for side effects, including respiratory depression and the development of tolerance and dependence.
Future Directions
There are a number of future directions for research on Barbital. One area of research could focus on the development of safer and more effective sedatives and hypnotics. Another area of research could focus on the development of drugs that target specific subtypes of GABA receptors, which could lead to the development of more targeted and effective drugs for the treatment of sleep disorders and other conditions. Additionally, research could focus on the development of drugs that enhance the activity of other neurotransmitters involved in sleep and sedation, which could lead to the development of novel drugs with different mechanisms of action.
Synthesis Methods
The synthesis of Barbital involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. This intermediate is then reacted with allyl iodide and benzaldehyde to form 1-Allyl-5-ethyl-5-phenylbarbituric acid.
Scientific Research Applications
Barbital has been used in scientific research for its sedative and hypnotic properties. It has been used in studies on sleep and the effects of sedatives on the brain. Barbital has also been used in studies on the effects of barbiturates on the nervous system and on the development of tolerance and dependence.
properties
CAS RN |
14167-72-7 |
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Product Name |
1-Allyl-5-ethyl-5-phenylbarbituric acid |
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20) |
InChI Key |
YQXRJLHVCIHNEG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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